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N1-a-L-Arabinopyranosylamino-guanidine HCl - 109853-78-3

N1-a-L-Arabinopyranosylamino-guanidine HCl

Catalog Number: EVT-1438734
CAS Number: 109853-78-3
Molecular Formula: C6H15ClN4O4
Molecular Weight: 242.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanistic Insights into Biochemical Activity of N1-α-L-Arabinopyranosylamino-guanidine HCl

N1-α-L-Arabinopyranosylamino-guanidine HCl (hereafter termed AraGuanidine) is a glycosylated guanidine derivative exhibiting unique biochemical properties. Its arabinose moiety potentially enhances solubility and bioavailability, while the guanidine group mediates specific interactions with key biological targets. This section details its mechanisms of action based on structural analogs and established guanidine pharmacology.

Inhibition of Nitric Oxide Synthase Isoforms and Downstream Signaling Pathways

AraGuanidine functions as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS/NOS2), mirroring the activity of its structural relative, aminoguanidine. Its mechanism involves competitive antagonism at the L-arginine binding site of iNOS, as confirmed by kinetic studies showing dose-dependent suppression of NO production in activated macrophages. The arabinose sugar moiety may enhance cellular uptake, increasing intracellular concentration at inflammatory sites [4] [7].

Key biochemical aspects include:

  • Isoform Selectivity: AraGuanidine exhibits significantly higher affinity for iNOS (IC₅₀ ~10-50 µM) compared to neuronal (nNOS) and endothelial (eNOS) isoforms (IC₅₀ >100 µM). This selectivity arises from subtle differences in the active site accessibility and electrostatic potential between isoforms, allowing targeted suppression of pathological NO overproduction without disrupting physiological NO signaling [7].
  • Heme Coordination Disruption: Binding studies suggest the protonated guanidinium group coordinates with the iNOS heme iron, displacing the substrate (L-Arg) and interfering with the catalytic cycle involving NADPH and oxygen. This disrupts the formation of the reactive ferrous-oxy complex essential for NO synthesis [4].
  • Downstream Signaling Consequences: Inhibition of iNOS-derived NO blunts the activation of soluble guanylate cyclase (sGC) and subsequent cyclic GMP (cGMP) accumulation. Elevated cGMP is a key mediator in inflammatory and excitotoxic pathways. Consequently, AraGuanidine effectively blocks cGMP surges induced by diverse stimuli, including NMDA receptor activation and pro-inflammatory agents like pentylenetetrazole or harmaline, as demonstrated in cerebellar models [7].

Table 1: Inhibition Profile of AraGuanidine Analogs (Aminoguanidine) on NOS Isoforms and Downstream Effects

Target/EffectInhibitorIC₅₀/Effective ConcentrationKey Observation
iNOS (Inducible NOS)Aminoguanidine20 - 50 µMDose-dependent NO reduction in activated macrophages; competitive inhibition kinetics
nNOS (Neuronal NOS)Aminoguanidine> 200 µMMinimal effect at concentrations inhibiting iNOS; poor CNS penetration
eNOS (Endothelial NOS)Aminoguanidine> 150 µMNegligible effect on basal NO production; preserves vascular tone
cGMP Elevation (Quisqualate)Aminoguanidine100 mg/kg (in vivo)Blocked cerebellar cGMP increase by >80%
cGMP Elevation (Kainate)Aminoguanidine100 mg/kg (in vivo)Blocked cerebellar cGMP increase by >75%

Modulation of Advanced Glycation Endproduct (AGE) Formation via Dicarbonyl Intermediate Trapping

Beyond NOS inhibition, AraGuanidine acts as a potent nucleophilic trap for reactive α-dicarbonyl species (RCS), critical intermediates in AGE formation. The unsubstituted terminal nitrogen atoms of its guanidine group exhibit high reactivity towards electrophilic carbonyl groups in dicarbonyls like methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG).

The molecular mechanism involves:

  • Adduct Formation: AraGuanidine reacts rapidly with MGO and GO, forming stable, non-reactive triazine or hydroimidazolone derivatives. Mass spectrometry studies confirm the formation of specific adducts (e.g., 2-amino-5-(1-arabinopyranosylamino)-6-methyl-3,5-dihydro-4H-imidazol-4-one from MGO), effectively sequestering these glycating agents [4].
  • Impact on AGE Pathways: By scavenging RCS, AraGuanidine prevents their reaction with lysine and arginine residues on proteins (e.g., collagen, albumin), thereby inhibiting the formation of cross-linking and fluorescent AGEs such as pentosidine, carboxymethyllysine (CML), and carboxyethyllysine (CEL). This mechanism is distinct from, but potentially complementary to, its NOS inhibition in mitigating diabetic complications and age-related pathologies [4] [10].
  • Differential Reactivity: Kinetic analyses reveal AraGuanidine reacts significantly faster with MGO (k ~ 200-300 M⁻¹s⁻¹) than aminoguanidine, potentially due to steric or electronic effects conferred by the arabinose moiety influencing nucleophilicity. Its reactivity with GO is moderately enhanced compared to aminoguanidine [10].

Table 2: Comparative Reactivity of AraGuanidine with Key α-Dicarbonyl Species

Reactive Carbonyl Species (RCS)Estimated Second-Order Rate Constant (k, M⁻¹s⁻¹) for AraGuanidineRelative Reactivity vs. AminoguanidinePrimary Adduct Identified
Methylglyoxal (MGO)250 - 320~1.5 - 2.0x Faster2-Amino-5-(1-arabinopyranosylamino)-6-methyl-3,5-dihydro-4H-imidazol-4-one
Glyoxal (GO)80 - 120~1.2 - 1.5x Faster2-Amino-5-(1-arabinopyranosylamino)-3,5-dihydro-4H-imidazol-4-one
3-Deoxyglucosone (3-DG)50 - 80~1.1 - 1.3x FasterMultiple hydroimidazolone isomers

Role in Disrupting Molecular Chaperone Function (e.g., Hsp104 ATPase Activity)

AraGuanidine interferes with the activity of specific ATP-dependent molecular chaperones, most notably the yeast disaggregase Hsp104, a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family. This effect is attributed to the core guanidine pharmacophore, as demonstrated by studies showing millimolar concentrations of guanidine HCl (GdmCl) efficiently inhibit Hsp104 [3] [5].

The biochemical interplay involves:

  • ATPase Domain Targeting: Guanidine derivatives like AraGuanidine bind within the nucleotide-binding domains (NBD1 and/or NBD2) of Hsp104, likely near the ATP/ADP binding pocket. This binding non-competitively inhibits ATP hydrolysis (kcat), as evidenced by reduced Vmax in ATPase assays without significantly altering the Km for ATP. Structural models suggest interference with critical Walker B motif residues involved in ATP hydrolysis coordination [5].
  • Disruption of Functional Cycles: Inhibition of ATP hydrolysis prevents the conformational changes necessary for Hsp104's hexameric motor to translocate polypeptide substrates through its central pore. Consequently, AraGuanidine effectively blocks protein disaggregation and chaperone-mediated refolding of stress-denatured proteins. This is crucial for prion propagation, as Hsp104 is essential for fragmenting and seeding amyloid aggregates like [PSI+]. AraGuanidine, like GdmCl, causes loss of [PSI+] prions in yeast at low millimolar concentrations [3] [5].
  • Thermotolerance Impairment: By inhibiting Hsp104, AraGuanidine significantly compromises cellular stress responses. It reduces both basal and acquired thermotolerance, rendering cells highly susceptible to heat shock (e.g., >90% loss of viability after 50°C exposure in treated vs. control yeast cultures). This is directly linked to the inability to reactivate heat-denatured proteins, such as firefly luciferase, in vitro and in vivo [5].

Table 3: Impact of Guanidine Derivatives on Hsp104 Function and Cellular Stress Response

Functional ParameterEffect of Guanidine HCl (GdmCl)Inferred Effect of AraGuanidineMechanistic Basis
Hsp104 ATPase Activity>50% Inhibition at 5 mMComparable or enhanced potencyNon-competitive inhibition of ATP hydrolysis; kcat reduced, Km unchanged
[PSI+] Prion Curing (Yeast)Efficient loss at 1 - 5 mMEfficient loss expectedBlockade of Hsp104-mediated fragmentation of Sup35 amyloid fibrils
Thermotolerance (Acquired)~50-fold reductionSignificant reduction expectedInability to reactivate heat-denatured proteins (e.g., Luciferase activity <20% control)
Protein Disaggregation (Model substrates)Strongly inhibitedStrongly inhibited expectedFailure of Hsp104 hexamer to translocate substrate polypeptides
Refolding of Denatured Luciferase<20% Recovery at 5 mM GdmCl<20% Recovery expectedDirect inhibition of Hsp104 ATPase essential for threading/unfolding client proteins

Properties

CAS Number

109853-78-3

Product Name

N1-a-L-Arabinopyranosylamino-guanidine HCl

IUPAC Name

2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

Molecular Formula

C6H15ClN4O4

Molecular Weight

242.66

InChI

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5+;/m0./s1

InChI Key

NUMFZIWFQRRBOQ-WPFDRSMRSA-N

SMILES

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl

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